molecular formula C23H19N3O3 B12174579 N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12174579
M. Wt: 385.4 g/mol
InChI Key: ZWOHAEYZSFOXOH-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Attachment of the Methoxybenzyl Moiety: This step involves the nucleophilic substitution reaction where the methoxybenzyl group is attached to the quinazoline core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound can bind to active sites of enzymes, blocking their activity, or interact with receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl) thiosemicarbazone derivatives
  • 1-(4-methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole
  • 2-aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes

Uniqueness

N-(4-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific quinazoline core structure combined with the methoxybenzyl and phenyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound in various research fields.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-29-19-10-7-16(8-11-19)14-24-22(27)17-9-12-20-21(13-17)25-15-26(23(20)28)18-5-3-2-4-6-18/h2-13,15H,14H2,1H3,(H,24,27)

InChI Key

ZWOHAEYZSFOXOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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